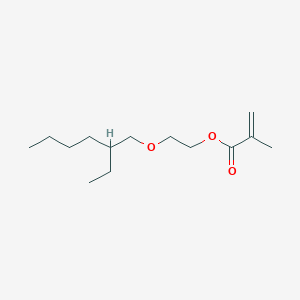
2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate is a chemical compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and its derivatives, known for their diverse applications in various industries due to their unique properties such as flexibility, toughness, and transparency .
Preparation Methods
The synthesis of 2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-ethylhexanol with methacrylic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester . Industrial production methods often involve continuous processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Scientific Research Applications
2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate has numerous applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group reacts with radical initiators to form free radicals, which then propagate the polymerization process. This results in the formation of high-molecular-weight polymers with desirable physical and chemical properties .
Comparison with Similar Compounds
2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate can be compared with other acrylates such as:
Methyl methacrylate: Known for its use in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.
Ethyl 2-methylprop-2-enoate: Used in the synthesis of various polymers and copolymers with applications in coatings and adhesives.
Hexyl 2-methylprop-2-enoate: Utilized in the production of flexible and durable polymers for industrial applications.
The uniqueness of this compound lies in its specific ester group, which imparts unique properties such as enhanced flexibility and compatibility with various substrates, making it suitable for specialized applications in coatings and adhesives .
Properties
CAS No. |
6975-54-8 |
|---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
2-(2-ethylhexoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H26O3/c1-5-7-8-13(6-2)11-16-9-10-17-14(15)12(3)4/h13H,3,5-11H2,1-2,4H3 |
InChI Key |
SAXRPYBABMOZBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCCOC(=O)C(=C)C |
Related CAS |
176983-24-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















